alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol

Description

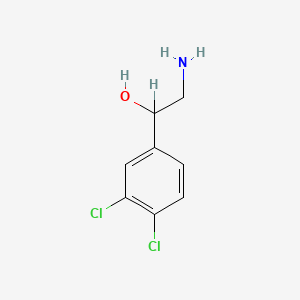

Alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol (CAS: 3672-26-2) is a substituted benzyl alcohol derivative featuring a dichloro substitution at the 3,4-positions of the aromatic ring and an aminomethyl (-CH2NH2) group at the benzylic alpha position. Its molecular formula is C8H9Cl2NO (or C8H10Cl2NO·HCl for the hydrochloride salt). This compound is structurally distinct due to the combination of electron-withdrawing chlorine atoms and the polar aminomethyl group, which influence its physicochemical properties and biological activity. It is primarily utilized in pharmaceutical research as a precursor or intermediate in the synthesis of adrenergic agents, as evidenced by structural analogs like L-noradrenaline hydrochloride (CAS: 329-56-6), which shares the alpha-aminomethyl-benzyl alcohol backbone .

Properties

IUPAC Name |

2-amino-1-(3,4-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFHLYIMFOUYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3672-26-2 (hydrochloride) | |

| Record name | 3,4-Dichlorophenylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90957054 | |

| Record name | 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3567-82-6 | |

| Record name | α-(Aminomethyl)-3,4-dichlorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3567-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorophenylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(aminomethyl)-3,4-dichlorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Overview

This method involves the nucleophilic substitution of 1-(3,4-dichlorophenyl)-2-bromoethanol with tert-butylamine, followed by sequential transformations to yield the target compound.

Key Steps:

-

Amination :

-

Chlorination :

-

Thioacetamide Formation :

Table 1: Bromoethanol Route Parameters

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | tert-Butylamine, ethanol | 48 h reflux | 80% |

| 2 | SOCl₂, CH₂Cl₂ | 5 h reflux | >99% |

| 3 | Methyl thioglycolate | Aminolysis | 42% |

Styrene Oxide Amination Method

Reaction Overview

3,4-Dichlorostyrene oxide undergoes nucleophilic ring-opening with amines to directly form the target alcohol.

Key Steps:

Advantages:

-

Avoids hazardous brominated intermediates.

-

Scalable with high regioselectivity.

Microbial Reduction of Aminoketones

Biocatalytic Approach

Optically active α-(aminomethyl)-3,4-dichlorobenzyl alcohol can be synthesized via asymmetric reduction of 2-amino-1-(3,4-dichlorophenyl)ethanone using engineered ketoreductases.

Key Parameters:

Table 2: Microbial vs. Chemical Synthesis

| Parameter | Bromoethanol Route | Microbial Reduction |

|---|---|---|

| Yield | 42% | 80% |

| Purity | 95% | >99% e.e. |

| Scalability | Industrial | Lab-scale |

| Cost | Moderate | High (enzyme production) |

Comparative Analysis of Methods

Efficiency and Limitations

-

Bromoethanol Route : High-yield chlorination but low overall efficiency due to multi-step synthesis.

-

Styrene Oxide Method : Streamlined but requires epoxide precursor synthesis.

-

Microbial Reduction : Enantioselective but cost-prohibitive for large-scale production.

Scientific Research Applications

Pharmaceutical Development

Overview:

Alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol is utilized in pharmaceutical development as a precursor for synthesizing various therapeutic agents. Its structural attributes make it suitable for creating compounds with specific biological activities.

Key Applications:

- Anticonvulsant Agents: Research has indicated that compounds derived from this alcohol exhibit anticonvulsant properties. For instance, modifications of similar structures have shown enhanced efficacy in animal models for treating seizures .

- Synthesis of Chiral Pharmaceuticals: The compound can be employed in the synthesis of chiral pharmaceuticals using alcohol dehydrogenases (ADHs), which facilitate the interconversion between alcohols and aldehydes or ketones.

Organic Synthesis

Overview:

In organic chemistry, this compound is recognized for its dual functionality, making it a valuable intermediate in various synthetic pathways.

Key Applications:

- Synthesis of Highly Substituted Pyridines: The compound serves as a reagent in synthesizing pyridine derivatives, which are essential in many pharmaceutical applications.

- Nucleophilic Substitution Reactions: The presence of the aminomethyl group allows for nucleophilic substitution reactions, enabling the formation of complex organic molecules .

Biocatalysis and Polymer Chemistry

Overview:

The compound's application extends into biocatalysis and polymer chemistry, where it contributes to the development of new materials and processes.

Key Applications:

- Biocatalytic Processes: It is involved in medium to long-chain aliphatic amino alcohol synthesis through biocatalysis, utilizing enzymes such as carboxylic acid reductase.

- Polymer-Based Industries: Its properties are exploited in the creation of polymeric materials, enhancing their performance characteristics.

Interaction Studies

Overview:

Interaction studies reveal that this compound can engage with various biological targets, contributing to its pharmacological profile.

Key Findings:

- Biological Activity: Compounds with similar structures have demonstrated diverse biological activities, including antimicrobial and anti-inflammatory effects. This suggests that this compound could be further explored for its therapeutic potential .

Data Table: Comparison of Related Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Alpha-(Aminomethyl)-4-chlorobenzyl alcohol | Contains amine and alcohol groups | Different halogen substitution pattern |

| 3,4-Dichlorobenzyl alcohol | Lacks aminomethyl functionality | Primarily used as an antiseptic |

| Benzylamine | Contains an amine group | Simpler structure; widely used in organic synthesis |

| 2-Amino-3-chlorobenzyl alcohol | Similar amine functionality | Different position of amino group |

Case Studies

-

Anticonvulsant Activity Study:

A study evaluated the anticonvulsant activity of various derivatives of this compound using the maximal electroshock (MES) test. Results indicated that certain modifications led to compounds with significantly enhanced efficacy compared to traditional agents . -

Synthesis of Chiral Pharmaceuticals:

Research demonstrated the successful application of ADHs in converting this compound into chiral intermediates for drug synthesis. This process not only improved yield but also allowed for the creation of novel therapeutic agents.

Mechanism of Action

The mechanism of action of alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The chlorine atoms may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

3,4-Dichlorobenzyl Alcohol (CAS: 1805-32-9)

2,4-Dichlorobenzyl Alcohol (CAS: 1777-82-8)

- Molecular Formula : C7H6Cl2O

- Molecular Weight : 177.03 g/mol

- Key Differences : Chlorine substituents at 2,4-positions create steric hindrance, altering reactivity compared to 3,4-substitution.

- Applications : Widely used in pharmaceuticals as an antibacterial and anesthetic agent, often combined with amylmetacresol or lidocaine in throat lozenges .

3,5-Dichlorobenzyl Alcohol

- Molecular Formula : C7H6Cl2O

- Molecular Weight : 177.03 g/mol

- Key Differences : Symmetrical substitution enhances thermal stability and lipophilicity.

- Applications : A key fragment in antifungal agents; ester derivatives (e.g., compound 5 in ) exhibit potent activity against Botrytis cinerea (EC50 = 6.60 mg/L) by inhibiting succinate dehydrogenase .

Functional Analogues with Aminomethyl Substitution

L-Noradrenaline Hydrochloride (CAS: 329-56-6)

(±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl Alcohol Hydrochloride (CAS: 1212999-86-4)

- Molecular Formula: C10H16ClNO3

- Molecular Weight : 233.69 g/mol

- Key Differences: Ethylamino group and dihydroxy substitution enhance adrenergic activity.

- Applications : Investigated for hypertensive and bronchodilatory effects .

Data Tables: Comparative Analysis

Antifungal Activity

- 3,5-Dichlorobenzyl Alcohol Derivatives : Esterification with carboxylic acids yields compounds with EC50 values as low as 1.61 mg/L against Rhizoctonia solani, comparable to boscalid (EC50 = 1.01 mg/L) .

Biological Activity

Alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol (α-AMDCBA) is a synthetic compound notable for its potential biological activities, which are primarily attributed to its structural features, including the aminomethyl group and the dichlorobenzyl moiety. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of α-AMDCBA consists of a benzyl alcohol group with two chlorine atoms at the 3 and 4 positions of the benzene ring, along with an aminomethyl group attached to the alpha carbon. This configuration allows for various interactions with biological molecules:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological targets.

- Hydrophobic Interactions : The dichlorobenzyl moiety can interact with hydrophobic pockets in proteins, potentially influencing enzyme activity or receptor binding.

The biological activity of α-AMDCBA is believed to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

- Protein-Ligand Interactions : The aminomethyl group enhances the compound's ability to interact with various proteins, which may lead to significant biological effects .

Antimicrobial Properties

Research indicates that compounds related to dichlorobenzyl alcohol exhibit antimicrobial properties. Dichlorobenzyl alcohol itself is known for its antiseptic qualities against bacteria and viruses, suggesting that α-AMDCBA may share similar properties due to its structural characteristics .

Case Studies

- Antimicrobial Efficacy :

- Enzyme Interaction Studies :

Synthesis and Characterization

The synthesis of α-AMDCBA typically involves a Mannich reaction where 3,4-dichlorobenzyl alcohol reacts with formaldehyde and an amine. This process yields high-purity products suitable for further biological testing.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of α-AMDCBA. Modifications to the benzyl alcohol moiety can enhance binding affinity and specificity towards target enzymes or receptors. Studies have shown that substituents on the aromatic ring can significantly influence the compound's potency as an enzyme inhibitor .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 233.10 g/mol |

| Antimicrobial Activity | Positive against various pathogens |

| Enzyme Inhibition | DPP-4 inhibitor |

| Synthesis Yield | >99% purity |

Q & A

Q. How do chlorine substituents influence the reactivity of benzyl alcohol derivatives in nucleophilic substitutions?

- Answer : Cl groups increase electrophilicity of the benzylic carbon, accelerating SN₂ reactions. Compare with non-chlorinated analogs (e.g., benzyl alcohol) showing 10x slower kinetics in tosylation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.